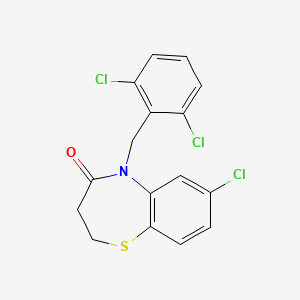

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Mass Spectrometric Analysis and Fragmentation

Electron Impact Mass Spectral Fragmentation : The compound 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives have been extensively studied using electron impact mass spectrometry. The mass spectrometric behavior of these compounds demonstrates a tendency to eliminate neutral atoms or molecules such as chlorine, chloroketene, propene, styrene, or substituted styrene, leading to various derivative ions. Molecular ions and [M-Cl]+ ions often eliminate ethyl or benzyl/substituted benzyl radicals, forming a range of derivative ions. The mass spectrometric analysis indicates a complex behavior under electron impact ionization, involving various fragmentation and rearrangement reactions to form smaller fragment ions (Xu et al., 2000).

Chemical Synthesis and Structural Analysis

Synthesis and Antimicrobial Evaluation : The synthesis of derivatives of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been explored, with specific derivatives being synthesized and characterized through elemental analysis and spectral studies. These derivatives have also been screened for antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Singh et al., 2002).

Solution-phase Parallel Synthesis : Parallel methods have been developed for the synthesis of derivatives of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. These methods facilitate the efficient synthesis of benzothiazepin-4(5H)-one derivatives, providing an effective way to access the benzothiazepinone core and further derive strategically anchored functionalities (Zhao & Liu, 2007).

Biological Activity and Pharmacological Applications

Inhibition of Plasmalemmal Na+/Ca2+ Exchange : The compound CGP-37157, which is closely related to 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, has been studied for its effects on Na+/Ca2+ exchange in the heart and neurons. It has been found to inhibit mitochondrial Na+/Ca2+ exchange and may also inhibit certain plasmalemmal NCX isoforms in neurons, influencing Ca2+ homeostasis (Czyż & Kiedrowski, 2003).

Attenuation of Free Fatty Acid Efflux : CGP-37157, when applied topically onto rat cerebral cortex during ischemia-reperfusion injury, significantly inhibited the effluxes of free fatty acids during both ischemia and reperfusion. This suggests its role in preventing the activation of phospholipases that usually occurs following an ischemic insult, as evidenced by its attenuation of free fatty acid efflux (Pilitsis et al., 2002).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-chloro-5-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWLSMJKYWZCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2438343.png)

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438344.png)

![N-(2-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2438346.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)

![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)